Cyclopentanesulfonamide
Overview
Description
Cyclopentanesulfonamide is an organo-sulfur compound with the molecular formula C5H11NO2S. It features a cyclopentane ring attached to a sulfonamide group, making it a member of the sulfonamide family, which is known for its diverse pharmacological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopentanesulfonamide can be synthesized from cyclopentanesulfonyl chloride. The typical synthetic route involves the reaction of cyclopentanesulfonyl chloride with ammonia or an amine under controlled conditions. The reaction mixture is then extracted and purified to obtain the desired compound .
Industrial Production Methods: Industrial production of this compound often involves large-scale synthesis using similar methods but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: Cyclopentanesulfonamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: It can participate in nucleophilic substitution reactions, where the sulfonamide group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride are often used.
Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.
Major Products:
Oxidation: Cyclopentanesulfonic acid.
Reduction: Cyclopentylamine.
Substitution: Various substituted cyclopentanesulfonamides.
Scientific Research Applications
Cyclopentanesulfonamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a probe to study enzyme activities and protein interactions.
Medicine: this compound derivatives are explored for their potential therapeutic properties, including antibacterial and anticancer activities.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes
Mechanism of Action
The mechanism of action of cyclopentanesulfonamide involves its interaction with specific molecular targets, such as enzymes and receptors. The sulfonamide group can inhibit enzyme activity by mimicking the natural substrate, leading to competitive inhibition. This interaction can disrupt metabolic pathways and cellular processes, making it useful in therapeutic applications .
Comparison with Similar Compounds
Benzenesulfonamide: Known for its use in diuretics and antibacterial agents.
Methanesulfonamide: Used in the synthesis of pharmaceuticals and agrochemicals.
Tosylamide: Commonly used in organic synthesis as a protecting group.
Uniqueness: Cyclopentanesulfonamide is unique due to its cyclopentane ring, which imparts distinct steric and electronic properties. This uniqueness allows it to interact differently with biological targets compared to other sulfonamides, making it a valuable compound in drug discovery and development .
Properties
IUPAC Name |
cyclopentanesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2S/c6-9(7,8)5-3-1-2-4-5/h5H,1-4H2,(H2,6,7,8) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OPASRWWZEIMSOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00405213 | |
Record name | Cyclopentanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
149.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
73945-39-8 | |
Record name | Cyclopentanesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=73945-39-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cyclopentanesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00405213 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | cyclopentanesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
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